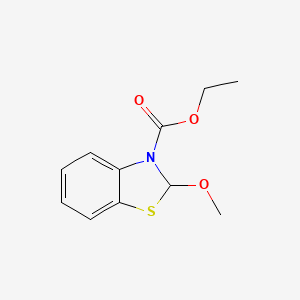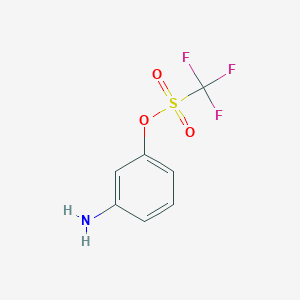
3-Aminophenyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminophenyl trifluoromethanesulfonate is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a trifluoromethanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophenyl trifluoromethanesulfonate typically involves the reaction of 3-aminophenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The reaction proceeds as follows:
3-Aminophenol+Trifluoromethanesulfonic anhydride→3-Aminophenyl trifluoromethanesulfonate
The reaction conditions often involve maintaining the temperature below 0°C and using a base such as pyridine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings .
化学反応の分析
Types of Reactions
3-Aminophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Acylation Reactions: The compound can undergo acylation reactions to form amides and esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products
Substitution Reactions: Various substituted phenyl derivatives.
Oxidation Reactions: Nitro derivatives.
Reduction Reactions: Amine derivatives.
科学的研究の応用
3-Aminophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Aminophenyl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This group enhances the reactivity of the phenyl ring, making it more susceptible to nucleophilic attack. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Uniqueness
3-Aminophenyl trifluoromethanesulfonate is unique due to the presence of both an amino group and a trifluoromethanesulfonate group on the same phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
特性
IUPAC Name |
(3-aminophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)15(12,13)14-6-3-1-2-5(11)4-6/h1-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEFSKZDFSIASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30783859 |
Source


|
| Record name | 3-Aminophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30783859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32578-28-2 |
Source


|
| Record name | 3-Aminophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30783859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
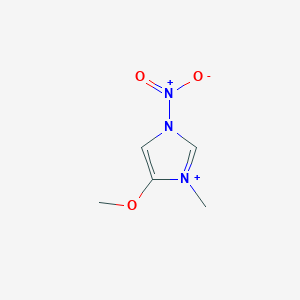
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)
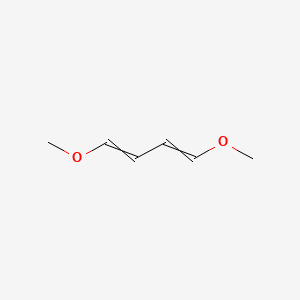
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
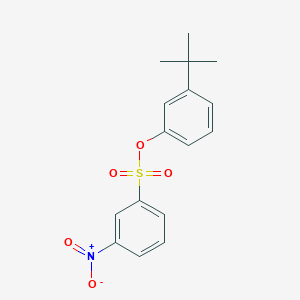
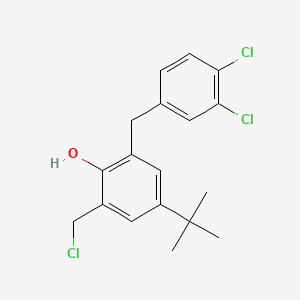
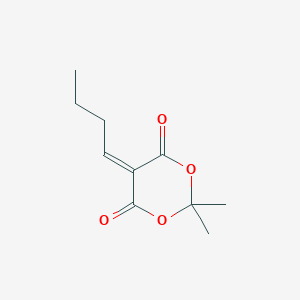
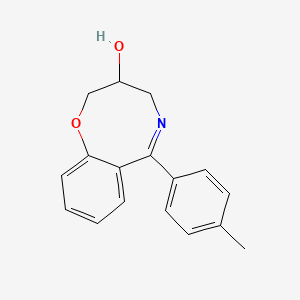
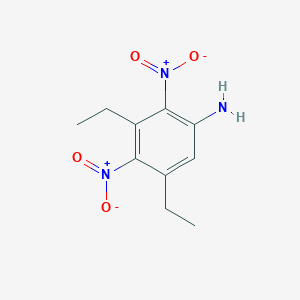
![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
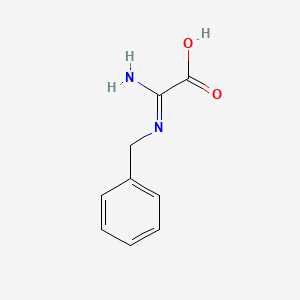
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
